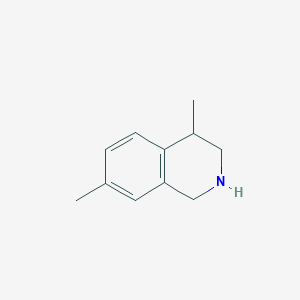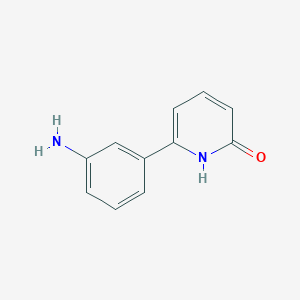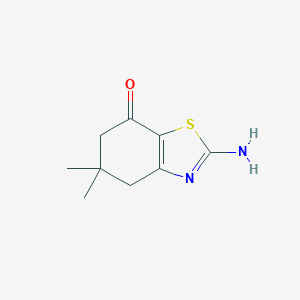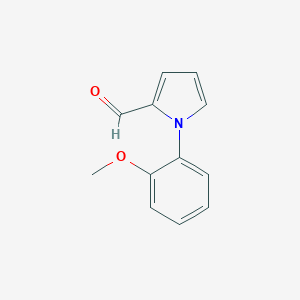
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring with a 2-methoxyphenyl group attached to one carbon and an aldehyde group attached to an adjacent carbon. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
As a pyrrole derivative, this compound might participate in various chemical reactions. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of an aldehyde group suggests that the compound may be polar and capable of forming hydrogen bonds .科学的研究の応用
Development of Selective 5-HT1A Receptor Inhibitors
The compound has been used in the synthesis of new compounds bearing the 2-MeO-Ph-piperazine moiety . These new compounds have shown high selectivity towards the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is a target for the treatment of various disorders, including depression, anxiety, and schizophrenia .
Leishmaniasis Treatment
The compound has been used in the synthesis of a benzimidazole derivative, which has shown significant leishmanicidal activity . Leishmaniasis is a parasitic disease that is caused by the Leishmania parasite. This compound has shown potential for the treatment of cutaneous leishmaniasis .
Development of G Protein-Coupled Receptors (GPCRs) Drugs
The compound could potentially be used in the development of drugs that act on GPCRs . GPCRs are a large family of receptors that are involved in many diseases, including diabetes, obesity, and Alzheimer’s .
Development of Serotonin Receptor Inhibitors
The compound could potentially be used in the development of serotonin receptor inhibitors . Serotonin receptors are a target for the treatment of various disorders, including depression, anxiety, and migraine .
Development of Drugs with Improved Blood-Brain Barrier Penetration
The compound could potentially be used in the development of drugs with improved blood-brain barrier penetration . The blood-brain barrier is a major obstacle in the development of drugs for the treatment of central nervous system disorders .
Development of Drugs with Cage-Like Structures
The compound could potentially be used in the development of drugs with cage-like structures . These structures could potentially improve the drug’s stability and bioavailability .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methoxyphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXACMSARNPHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390359 | |
| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
169036-73-1 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169036-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



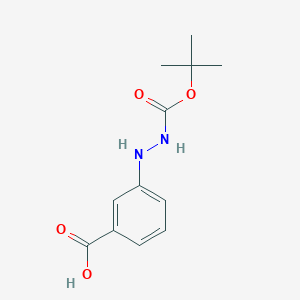
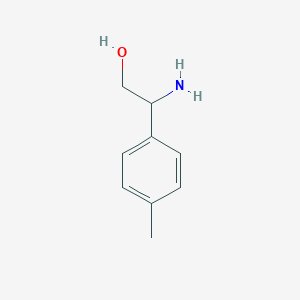
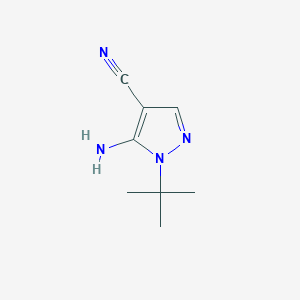
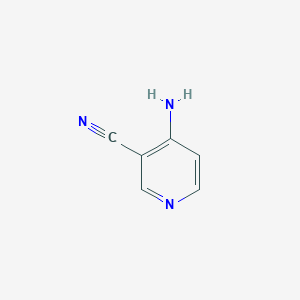
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
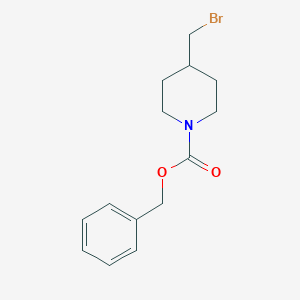
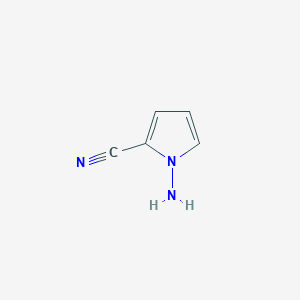


![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
